2-Amino-6,7-dihydro-7-(4-hydroxy-3,5-dimethoxyphenyl)selenazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of selenazolo[4,5-b]pyridines. This compound is characterized by the presence of an amino group, a hydroxy group, and two methoxy groups attached to a phenyl ring, along with a selenazole and pyridine fused ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid to form an intermediate hydrazone . This intermediate is then cyclized with selenium dioxide to form the selenazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, scale-up processes must be carefully controlled to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . Its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2- { [ (4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: This compound shares a similar phenyl ring structure with hydroxy and methoxy groups but differs in the presence of a thiazolidinone ring instead of a selenazole ring.
Indole Derivatives: Compounds containing an indole nucleus, such as indole-3-acetic acid, share some structural similarities and exhibit diverse biological activities.
Uniqueness
The uniqueness of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE lies in its selenazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1190006-10-0 |
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Molecular Formula |
C14H15N3O4Se |
Molecular Weight |
368.26 g/mol |
IUPAC Name |
2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H15N3O4Se/c1-20-8-3-6(4-9(21-2)11(8)19)7-5-10(18)16-13-12(7)22-14(15)17-13/h3-4,7,19H,5H2,1-2H3,(H2,15,17)(H,16,18) |
InChI Key |
WDUJAEYQGLQESV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2[Se]C(=N3)N |
Origin of Product |
United States |
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